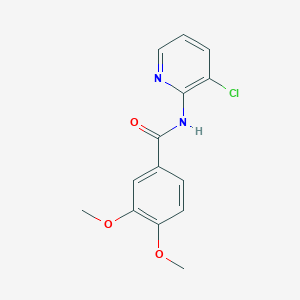
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature sensation.
作用机制
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide exerts its pharmacological effects by selectively inhibiting the TRPV1 ion channel, which is predominantly expressed in sensory neurons. This channel is involved in the perception of pain and temperature sensation, and its activation leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). By inhibiting TRPV1, this compound can reduce the release of these neuropeptides and thereby alleviate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been found to reduce pain and inflammation in various animal models of pain, including neuropathic pain, inflammatory pain, and migraine. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression.
实验室实验的优点和局限性
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of TRPV1, which allows for the specific targeting of this ion channel without affecting other channels or receptors. Additionally, this compound has good pharmacokinetic properties, including good oral bioavailability and a relatively long half-life. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has been found to have some off-target effects, particularly at higher concentrations.
未来方向
There are several future directions for research on N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as fibromyalgia and chronic low back pain. Another area of interest is the potential use of this compound in combination with other pain medications, such as opioids, to enhance their analgesic effects and reduce their side effects. Additionally, there is interest in further investigating the potential role of TRPV1 in other physiological processes, such as thermoregulation and the regulation of metabolic homeostasis.
合成方法
The synthesis of N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 3-chloropyridine in the presence of a base to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield the amine, which is subsequently acylated using 4-chloro-3-nitrobenzoic acid to form the final product.
科学研究应用
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various pain disorders, including neuropathic pain, inflammatory pain, and migraine. This compound has also been investigated for its potential role in the treatment of other conditions, such as anxiety, depression, and obesity.
属性
分子式 |
C14H13ClN2O3 |
|---|---|
分子量 |
292.72 g/mol |
IUPAC 名称 |
N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-11-6-5-9(8-12(11)20-2)14(18)17-13-10(15)4-3-7-16-13/h3-8H,1-2H3,(H,16,17,18) |
InChI 键 |
IVKFSOGKEXFTOR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)

![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)



![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)
![2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B295123.png)
